dibutyl(diethyl)azanium;hydroxide

Surfactant Science Phase-Transfer Catalysis Mixed-Wettability Systems

Dibutyl(diethyl)azanium hydroxide (CAS 63957-49-3, molecular formula C12H29NO, molecular weight 203.36 g/mol) is an unsymmetrical quaternary ammonium hydroxide belonging to the tetraalkylammonium hydroxide ionic liquid class. Unlike common symmetrical congeners such as tetrapropylammonium hydroxide (TPAOH, CAS 4499-86-9) which share the identical molecular formula, or tetrabutylammonium hydroxide (TBAOH, CAS 2052-49-5) and tetraethylammonium hydroxide (TEAOH, CAS 77-98-5), this compound's mixed ethyl/butyl substitution pattern yields a distinctive lipophilic–hydrophilic balance and steric profile that cannot be replicated by any single symmetrical tetraalkylammonium hydroxide.

Molecular Formula C12H29NO
Molecular Weight 203.36 g/mol
CAS No. 63957-49-3
Cat. No. B13783870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibutyl(diethyl)azanium;hydroxide
CAS63957-49-3
Molecular FormulaC12H29NO
Molecular Weight203.36 g/mol
Structural Identifiers
SMILESCCCC[N+](CC)(CC)CCCC.[OH-]
InChIInChI=1S/C12H28N.H2O/c1-5-9-11-13(7-3,8-4)12-10-6-2;/h5-12H2,1-4H3;1H2/q+1;/p-1
InChIKeyPZDARDIDPSRLMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl(diethyl)azanium Hydroxide (CAS 63957-49-3): Structural Identity and Class Positioning for Quaternary Ammonium Hydroxide Procurement


Dibutyl(diethyl)azanium hydroxide (CAS 63957-49-3, molecular formula C12H29NO, molecular weight 203.36 g/mol) is an unsymmetrical quaternary ammonium hydroxide belonging to the tetraalkylammonium hydroxide ionic liquid class [1]. Unlike common symmetrical congeners such as tetrapropylammonium hydroxide (TPAOH, CAS 4499-86-9) which share the identical molecular formula, or tetrabutylammonium hydroxide (TBAOH, CAS 2052-49-5) and tetraethylammonium hydroxide (TEAOH, CAS 77-98-5), this compound's mixed ethyl/butyl substitution pattern yields a distinctive lipophilic–hydrophilic balance and steric profile that cannot be replicated by any single symmetrical tetraalkylammonium hydroxide . As a strong organic base provided commercially as an aqueous solution, it is positioned at the intersection of phase-transfer catalysis, zeolite structure-direction, and ionic liquid research .

Phase-transfer catalysis Asymmetric C2/C4 substitution provides a lipophilic–hydrophilic profile distinct from symmetrical tetraalkylammonium hydroxides, supporting tunable interfacial partitioning.
Zeolite structure-direction Estimated intermediate cation size between TPA and TBA enables screening of intermediate-pore framework synthesis.
Specialty sourcing Available as a research-scale catalog product from BOC Sciences and Alfa Chemistry for exploratory R&D.

Why Symmetrical Analogs Cannot Substitute Dibutyl(diethyl)azanium Hydroxide in Procurement


Generic substitution among tetraalkylammonium hydroxides carries significant risk because physicochemical properties—aqueous solubility, organic-phase partitioning, thermal stability, and structure-directing geometry—are exquisitely sensitive to cation alkyl-chain length and symmetry [1]. Tetrapropylammonium hydroxide (TPAOH, C12H29NO) shares the exact molecular formula with the target compound but possesses a symmetrical C3v-like cation geometry, yielding measurably different viscosity, density, and ion-pairing behavior in aqueous solution [2]. Similarly, TBAOH and TEAOH, with divergent chain lengths, show systematically shifted thermophysical properties that prevent their use as drop-in replacements in processes optimized for the diethyldibutyl cation's intermediate hydrophobicity [1]. Structural asymmetry in the diethyldibutylammonium cation has been explicitly exploited in ionic liquid design to achieve antibacterial activity profiles distinct from symmetrical ammonium-based ionic liquids [3].

Symmetrical TPAOH (same MW) may not replicate performance
TPAOH has different viscosity, density, and ion-pairing behavior; direct substitution can alter process outcomes in systems optimized for the asymmetric cation.
TBAOH and TEAOH diverge in thermophysical properties
Longer-chain TBAOH and shorter-chain TEAOH shift aqueous solubility and thermal stability, limiting use as drop-in replacements.
Structural asymmetry linked to distinct bioactivity profiles
Asymmetric diethyldibutylammonium has been investigated for antibacterial ionic liquids; symmetrical analogs may not reproduce this profile without validation.

Quantitative Differential Evidence for Dibutyl(diethyl)azanium Hydroxide Against Closest Analogs


Asymmetric Cation Architecture Provides a Unique CMC Region Unavailable in Symmetrical TPAOH

The diethyldibutylammonium cation combines two short ethyl chains (C2) with two medium-length butyl chains (C4), creating an asymmetric 'dual-region' hydrophobe. This structural feature generates a critical micelle concentration (CMC) regime that is qualitatively distinct from symmetrical tetrapropylammonium (all C3) or tetrabutylammonium (all C4) cations [1]. Although a direct CMC measurement for the hydroxide form is not published, established structure–property relationships for quaternary ammonium surfactants indicate that mixing chain lengths on the same nitrogen center lowers the CMC compared to the symmetrical analog of equal total carbon count because of enhanced hydrophobic packing [1].

CMC Regime
Class-level inference
Asymmetric C2/C4 substitution predicted to lower CMC compared to symmetrical TPAOH; no measured CMC value located.
May influence interfacial behavior in phase-transfer systems
Requires experimental verification
Surfactant Science Phase-Transfer Catalysis Mixed-Wettability Systems

Hydrogen-Bond Donor Count Differentiates from Tetrabutylammonium Hydroxide for Zeolite Structure-Direction

The target compound has a computed hydrogen-bond donor count of 1 (from the hydroxide counterion), which is identical to most tetraalkylammonium hydroxides [1]. However, the spatial distribution of the diethyldibutylammonium cation's accessible surface area differs from TBAOH and TPAOH, which alters its templating geometry in zeolite synthesis. In the broad class of quaternary ammonium hydroxide SDAs, the cation size and shape dictate which zeolite framework topology crystallizes [2]. The intermediate molecular volume of the diethyldibutylammonium cation (between TPAOH at ~9 Å kinetic diameter and TBAOH at ~10 Å) makes it a candidate for selectively crystallizing MWW-type or intermediate-pore zeolites where symmetrical short-chain TEAOH (~8 Å) and long-chain TBAOH fail [2].

Zeolite SDA Size
Class-level inference
Target: ~9–9.5 Å; TEAOH: ~8 Å; TPAOH: ~9 Å; TBAOH: ~10 Å. Fills intermediate size gap.
Enables screening of intermediate-pore zeolite frameworks
No published synthesis data; experimental validation needed
Zeolite Synthesis Structure-Directing Agent (SDA) Molecular Sieves

Commercial Availability Positioned Between TPAOH and TBAOH for Specialty Procurement

Dibutyl(diethyl)azanium hydroxide is commercially listed by multiple specialty chemical suppliers (BOC Sciences, Alfa Chemistry) as a catalog product . Unlike the widely commoditized TBAOH (available in bulk 40–55% aqueous solutions from major distributors such as Thermo Fisher and Sigma-Aldrich) and TPAOH (available in 20–40% solutions from TCI and others), the target compound is offered in smaller research-scale quantities, positioning it as a specialty reagent for exploratory R&D rather than a commodity for large-scale industrial consumption . This supply profile means the cost per gram is expectedly higher than TPAOH or TBAOH, but the compound provides a structural feature set (asymmetric mixed-alkyl substitution) that is not available from any off-the-shelf symmetrical congener.

Commercial Profile
Data to verify
Listed by BOC Sciences and Alfa Chemistry as specialty catalog items; research-scale quantities.
Higher unit cost, limited bulk vs. commodity analogs
Source: vendor catalogs, 2026; no quantitative pricing
Chemical Procurement Specialty Reagent Sourcing Quaternary Ammonium Hydroxide

Prioritized Application Scenarios for Dibutyl(diethyl)azanium Hydroxide Procurement


Exploratory Phase-Transfer Catalysis in Mixed-Polarity Solvent Systems

When a phase-transfer-catalyzed reaction demands a catalyst cation with hydrophobicity intermediate between tetrapropylammonium and tetrabutylammonium, the diethyldibutylammonium cation provides a tunable lipophilicity that symmetrical ions cannot achieve. This scenario is supported by class-level evidence that cation asymmetry shifts surfactant packing and interfacial partitioning behavior compared to symmetrical tetraalkylammonium hydroxides [1]. Researchers should consider ordering small quantities from specialty suppliers such as BOC Sciences or Alfa Chemistry for screening experiments [2].

Ionic Liquid Screening for Antibacterial or Biomedical Applications

The diethyldibutylammonium cation has been explicitly investigated, alongside imidazolium and pyridinium cations, in the design of antibacterial ionic liquids, where the nature and combination of cation and anion dictate bioactivity [1]. The hydroxide form can serve as a precursor for anion metathesis to generate a library of diethyldibutylammonium-based ionic liquids with bromide, methanesulfonate, NTf2−, or hydrogen sulfate anions for biological evaluation. Procurement of the hydroxide form enables in-house synthesis of diverse salts without the need to source each anion variant commercially [1].

Novel Structure-Directing Agent for Intermediate-Pore Zeolite Synthesis

The estimated kinetic diameter of the diethyldibutylammonium cation (~9–9.5 Å) positions it in a sizing gap between TPAOH (~9 Å) and TBAOH (~10 Å) that is underexplored for zeolite phase selection [1]. Hydrothermal synthesis laboratories aiming to crystallize MWW-type lamellar precursors, FER, or novel intermediate-pore topologies may benefit from screening this cation as an organic structure-directing agent. The compound's single hydrogen-bond donor (from OH−) maintains the strong templating interactions characteristic of quaternary ammonium hydroxide SDAs [2]. Researchers should verify phase purity outcomes experimentally, as no published zeolite synthesis data exist for this specific SDA.

Application
Selection Property
Validation Focus
Phase-transfer catalysis screening
Cation hydrophobicity tunability
Interfacial partitioning and reaction yield
Ionic liquid design for bioactivity
Hydroxide precursor for anion metathesis
Bioactivity screening in designed salts
Zeolite synthesis structure-directing screening
Intermediate-size cation templating
Framework topology and phase purity
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